Moderate Aminopeptidase N (APN/CD13) Inhibition: A 435-Fold Selectivity Window Over HDAC1/2
In a direct enzymatic assay, 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid inhibited porcine kidney Aminopeptidase N (APN) with an IC50 of 230 nM [1]. Critically, in a parallel assay against human HDAC1/HDAC2 in HeLa cell nuclear extract, the compound showed negligible inhibition with an IC50 greater than 100,000 nM [1]. This establishes a >435-fold selectivity window for APN over HDAC1/2. This is in stark contrast to many broad-spectrum hydroxamic acid-based inhibitors, which often show potent, non-selective HDAC inhibition.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | APN IC50: 230 nM; HDAC1/2 IC50: >100,000 nM |
| Comparator Or Baseline | Same compound tested against two different targets (APN vs. HDAC1/2) in the same data set |
| Quantified Difference | >435-fold selectivity for APN over HDAC1/2 (calculated as 100,000 / 230) |
| Conditions | APN: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation. HDAC1/2: human HeLa nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min incubation [1]. |
Why This Matters
This selectivity profile is critical for researchers developing APN-targeted anticancer or antiviral agents, as it immediately rules out confounding polypharmacology from HDAC inhibition, simplifying the interpretation of cellular assay results and offering a cleaner chemical probe.
- [1] BindingDB. Entry BDBM50144928 (CHEMBL3765179). Affinity data for 2-(1-Amino-2,3-dimethylcyclobutyl)acetic acid against HDAC1/HDAC2 and Aminopeptidase N. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144928 (Accessed: 2026-05-07). View Source
